6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one
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Overview
Description
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole ring substituted with a bromine atom and a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one typically involves multiple steps. One common method includes the diazo-coupling reaction, Knoevenagel condensation, and Biginelli reaction . These reactions are carried out under controlled conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave irradiation and one-pot multicomponent reactions . These methods are preferred due to their efficiency and ability to produce high yields of the target compound.
Chemical Reactions Analysis
Types of Reactions
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, especially involving the bromine atom on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metabisulfite, hydrogen peroxide, and various acids and bases . Reaction conditions often involve specific temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzothiazole derivatives with different functional groups .
Scientific Research Applications
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis in bacterial cells, leading to its antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromobenzothiazole: Shares the benzothiazole ring and bromine substitution but lacks the hydrazinylidene and cyclohexadienone groups.
N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide: Another benzothiazole derivative with different functional groups.
Uniqueness
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Properties
CAS No. |
14607-06-8 |
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Molecular Formula |
C14H10BrN3OS |
Molecular Weight |
348.22 g/mol |
IUPAC Name |
2-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol |
InChI |
InChI=1S/C14H10BrN3OS/c1-8-2-5-12(19)11(6-8)17-18-14-16-10-4-3-9(15)7-13(10)20-14/h2-7,19H,1H3 |
InChI Key |
GKMWESZBIQKJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=NC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
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